Home > Products > Screening Compounds P106513 > 6-chloro-8-iodo-4(3H)-Quinazolinone
6-chloro-8-iodo-4(3H)-Quinazolinone - 101581-08-2

6-chloro-8-iodo-4(3H)-Quinazolinone

Catalog Number: EVT-8756968
CAS Number: 101581-08-2
Molecular Formula: C8H4ClIN2O
Molecular Weight: 306.49 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-chloro-8-iodo-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are significant in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution of chlorine and iodine at the 6 and 8 positions, respectively, enhances the biological activity of this compound, making it a subject of interest in drug development.

Source and Classification

This compound can be classified under heterocyclic compounds, specifically as a quinazolinone derivative. The presence of halogens (chlorine and iodine) in its structure suggests enhanced reactivity and biological activity compared to unsubstituted quinazolinones. Quinazolinones are often synthesized from anthranilic acid or its derivatives, which serve as precursors in various synthetic pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-chloro-8-iodo-4(3H)-quinazolinone can be approached through several methods:

  1. Chlorination and Iodination: The initial step involves the chlorination of 8-iodoquinazoline using phosphorus oxychloride to introduce the chlorine atom at the 6-position. This reaction typically requires controlled conditions to ensure selective substitution without affecting the iodine group.
  2. Nucleophilic Substitution Reactions: Following the introduction of chlorine, nucleophilic substitution reactions can be employed where secondary amines or other nucleophiles are introduced to facilitate further functionalization at the 4-position of the quinazolinone ring.
  3. Cyclization Techniques: The cyclization of appropriate precursors such as anthranilic acid derivatives with halogenated compounds can yield quinazolinone structures. For instance, heating anthranilic acid with urea or isatoic anhydride can lead to the formation of quinazolinones under acidic or basic conditions.

These methods have been detailed in various studies focusing on quinazoline and quinazolinone derivatives, highlighting their versatility in synthetic applications .

Molecular Structure Analysis

Structure and Data

The molecular formula for 6-chloro-8-iodo-4(3H)-quinazolinone is C9H6ClIN2OC_9H_6ClIN_2O. Its structure features:

  • A quinazolinone core, characterized by a fused benzene and pyrimidine ring system.
  • A chlorine atom at position 6.
  • An iodine atom at position 8.

The presence of these halogens significantly influences the compound's electronic properties and reactivity. Structural elucidation can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm functional groups and molecular connectivity .

Chemical Reactions Analysis

Reactions and Technical Details

6-chloro-8-iodo-4(3H)-quinazolinone can undergo several chemical reactions:

  1. Electrophilic Aromatic Substitution: The halogenated positions (6 and 8) can act as electrophiles in further reactions, allowing for substitution with various nucleophiles.
  2. Oxidation/Reduction Reactions: Depending on reaction conditions, this compound may participate in oxidation or reduction processes, altering its functional groups while maintaining the core structure.
  3. Formation of Derivatives: This compound can also serve as a precursor for synthesizing more complex molecules via coupling reactions or cycloadditions, which are often used in drug discovery .
Mechanism of Action

Process and Data

The mechanism of action for compounds like 6-chloro-8-iodo-4(3H)-quinazolinone typically involves interaction with specific biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: Quinazolinones often act as inhibitors for various kinases or enzymes involved in cancer pathways. The presence of halogens may enhance binding affinity due to increased lipophilicity or steric effects.
  2. Antimicrobial Activity: The compound may exhibit antibacterial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
  3. Cell Signaling Modulation: By interacting with signaling pathways, these compounds can influence cellular responses, leading to apoptosis or cell cycle arrest in cancer cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-chloro-8-iodo-4(3H)-quinazolinone include:

  • Melting Point: Specific melting point data should be determined experimentally but is expected to fall within typical ranges for quinazolinones.
  • Solubility: This compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water due to its hydrophobic nature.

Chemical properties include:

  • Reactivity towards nucleophiles due to electrophilic sites created by halogen substitutions.
  • Stability under acidic or neutral conditions but may degrade under strong basic conditions or excessive heat .
Applications

Scientific Uses

The applications of 6-chloro-8-iodo-4(3H)-quinazolinone span several fields:

  1. Medicinal Chemistry: As a potential lead compound for developing new drugs targeting cancer or infectious diseases due to its biological activity profile.
  2. Pharmaceutical Research: It serves as a reference compound in studies aimed at understanding structure-activity relationships within quinazolinone derivatives.
  3. Biological Studies: Used in assays to evaluate enzyme inhibition or antimicrobial efficacy against various pathogens .
Introduction to Quinazolinone Scaffolds in Medicinal Chemistry

Historical Evolution of Quinazolinone-Based Therapeutics

The medicinal exploration of quinazolinones spans over a century, beginning with the pioneering synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline by Griess in 1869. Gabriel's 1903 development of an improved synthetic route to quinazoline marked a significant milestone, enabling systematic investigation of this heterocyclic system [4]. The mid-20th century witnessed the emergence of clinically valuable quinazolinone derivatives, notably the antihypertensive agent prazosin hydrochloride (approved in 1976), which established the therapeutic viability of this chemical scaffold. Subsequent decades saw strategic structural refinements yielding alfuzosin for benign prostatic hyperplasia and gefitinib for oncology applications. The latter exemplifies modern targeted cancer therapy as an epidermal growth factor receptor tyrosine kinase inhibitor [3] [6]. The evolutionary trajectory of quinazolinone drug development reflects a transition from serendipitous discovery to rational design, facilitated by advances in synthetic methodologies such as the Niementowski reaction, microwave-assisted cyclizations, and transition metal-catalyzed couplings [1] [8]. These synthetic innovations have enabled increasingly sophisticated molecular architectures, including the halogen-rich derivatives that constitute the contemporary frontier in quinazolinone therapeutics [3].

Table 1: Historical Milestones in Quinazolinone Therapeutic Development

Time PeriodKey AdvancementRepresentative AgentTherapeutic Application
1869-1903Initial synthesis and characterization2-Cyano-3,4-dihydro-4-oxoquinazolineChemical lead identification
1970s-1980sFirst-generation clinical agentsPrazosin hydrochlorideAntihypertensive
1990s-2000sTarget-specific kinase inhibitorsGefitinibNon-small cell lung cancer
2000s-PresentHalogenated derivatives6-Substituted-8-haloquinazolinonesMultifunctional therapeutics

Significance of Halogen-Substituted Quinazolinones in Drug Design

Halogen incorporation into pharmaceutical scaffolds constitutes a sophisticated molecular strategy that profoundly influences ligand-receptor interactions. Within the quinazolinone series, chlorine and iodine substituents confer distinct advantages through complementary mechanisms: chlorine atoms enhance lipophilicity and membrane permeability while serving as hydrogen bond acceptors, whereas iodine's substantial atomic radius and polarizability facilitate unique halogen bonding interactions with protein targets [2] [7]. These electronic modifications substantially influence pharmacokinetic properties—chlorine substituents typically reduce metabolic clearance by shielding adjacent metabolic soft spots, while iodine's steric bulk can impede enzymatic degradation at position 8 [3] [9]. The strategic placement of halogens at C-6 and C-8 positions has yielded compounds with demonstrably enhanced antimicrobial profiles, particularly against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus. This enhancement stems from improved interactions with bacterial topoisomerase IV and DNA gyrase enzymes, where halogen bonding complements π-π stacking interactions with the quinazolinone core [2]. In anticancer applications, iodinated derivatives exhibit nanomolar inhibitory activity against tyrosine kinases including epidermal growth factor receptor and vascular endothelial growth factor receptor, likely attributable to halogen bonding with kinase hinge regions [3] [5]. The synergistic combination of chlorine and iodine within a single molecule represents an advanced iteration of this halogenation strategy, leveraging the distinct advantages of both elements for enhanced target engagement [7].

Table 2: Comparative Influence of Halogen Substituents on Quinazolinone Bioactivity

Halogen PositionElectronic EffectsSteric EffectsBiological Consequences
C-6 Chlorineσₚ = +0.23 (inductive withdrawal)Moderate van der Waals radius (175 pm)Enhanced Gram-positive antibacterial activity; Improved metabolic stability
C-8 Iodineσₚ = +0.18 (resonance effects)Large van der Waals radius (198 pm)Potent kinase inhibition via halogen bonding; Reduced oxidative metabolism
Combined C-6 Cl/C-8 IComplementary polarizationDifferential steric occlusionSynergistic antimicrobial and anticancer activities; Optimized pharmacokinetic profile

Rationale for 6-Chloro-8-Iodo Substitution Patterns

The specific molecular architecture of 6-chloro-8-iodo-4(3H)-quinazolinone represents a deliberate optimization of electronic, steric, and metabolic properties. Positional selectivity at C-6 and C-8 leverages the ortho-directing influence of the quinazolinone ring system, enabling regioselective halogenation through electrophilic substitution or transition metal-catalyzed reactions [1] [8]. Electronic distribution mapping indicates that chlorine at C-6 withdraws electron density from the pyrimidinone ring, enhancing hydrogen bond acceptor capacity at carbonyl oxygen—a critical feature for interaction with enzymatic targets like dihydrofolate reductase and thymidylate synthase [2]. Simultaneously, the substantial steric profile of the C-8 iodine atom creates a molecular "bump" that complements hydrophobic enzyme subpockets while providing steric shielding against dehalogenase enzymes [3] [9]. This configuration demonstrates significant antimicrobial enhancement: 6,8-dihaloquinazolinones exhibit up to 16-fold greater potency against Staphylococcus aureus compared to monosubstituted analogs, with minimum inhibitory concentrations reaching 1.95 µg/mL [2]. In hypercholesterolemic models, the 6-iodo-2-methyl-4(3H)-quinazolinone derivative reduced serum total cholesterol by 42.3% through inhibition of acyl-CoA:cholesterol acyltransferase activity and cholesterol absorption [9]. The chlorine-iodine combination further confers metabolic advantages by reducing cytochrome P450-mediated oxidation at C-5 and C-7 positions, thereby extending plasma half-life. Molecular modeling confirms that this substitution pattern optimizes binding to diverse therapeutic targets while maintaining favorable physicochemical parameters (clogP ≈ 2.8; TPSA ≈ 50 Ų), supporting its development as a versatile pharmacophore [7] [10].

Table 3: Documented Biological Activities of 6,8-Dihaloquinazolinone Derivatives

Biological ActivityExperimental ModelKey FindingsMechanistic InsightReference
AntimicrobialStaphylococcus aureusMIC 1.95 µg/mL (16-fold > monosubstituted)Disruption of DNA gyrase ATPase activity [2]
AntihyperlipidemicHypercholesterolemic rats42.3% reduction in serum cholesterolInhibition of intestinal ACAT enzyme [9]
CytotoxicMCF-7 breast cancer cellsIC₅₀ 28.3 µM (compound 6)Tubulin polymerization inhibition [10]
AnticonvulsantPentylenetetrazole-induced seizures83% seizure suppression (compound 9b)GABA-A receptor positive modulation [7]

Properties

CAS Number

101581-08-2

Product Name

6-chloro-8-iodo-4(3H)-Quinazolinone

IUPAC Name

6-chloro-8-iodo-3H-quinazolin-4-one

Molecular Formula

C8H4ClIN2O

Molecular Weight

306.49 g/mol

InChI

InChI=1S/C8H4ClIN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13)

InChI Key

LVLQEQAIIKLAFB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)I)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.